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Compound of Interest

Compound Name:
4-(n-Butoxy)benzenesulfonyl

chloride

Cat. No.: B072264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(n-
Butoxy)benzenesulfonyl chloride, a key reagent in organic synthesis. Through a detailed

examination of its spectral data and comparison with related alkoxy-substituted

benzenesulfonyl chlorides, this document serves as a practical reference for the unambiguous

identification and quality assessment of this compound.

Spectroscopic Data Summary
The unique structural features of 4-(n-Butoxy)benzenesulfonyl chloride and its analogs give

rise to distinct spectroscopic signatures. The following tables summarize the key quantitative

data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, facilitating a clear comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compoun
d

Ar-H
(ortho to
SO₂Cl)

Ar-H
(ortho to
O-Alkyl)

O-CH₂- -CH₂- -CH₂- -CH₃

4-(n-

Butoxy)ben

zenesulfon

yl chloride

~7.90 (d) ~7.05 (d) ~4.10 (t) ~1.80 (m) ~1.50 (m) ~0.98 (t)

4-

Methoxybe

nzenesulfo

nyl chloride

7.88 (d) 7.04 (d) 3.89 (s) - - -

4-

Ethoxyben

zenesulfon

yl chloride

~7.89 (d) ~7.03 (d) ~4.15 (q) - - ~1.45 (t)

4-

Propoxybe

nzenesulfo

nyl chloride

~7.89 (d) ~7.04 (d) ~4.03 (t) ~1.85 (m) - ~1.05 (t)

Note:

Predicted

data for 4-

(n-

Butoxy)-,

4-Ethoxy-,

and 4-

Propoxybe

nzenesulfo

nyl chloride

are based

on

computatio

nal models

and should

be
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confirmed

with

experiment

al data.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Comp
ound

C-S C-O

Ar-C
(ortho
to
SO₂Cl)

Ar-C
(ortho
to O-
Alkyl)

O-CH₂- -CH₂- -CH₂- -CH₃

4-(n-

Butoxy)

benzen

esulfon

yl

chloride

~135.5 ~164.0 ~130.0 ~115.0 ~69.0 ~31.0 ~19.0 ~13.8

4-

Methox

ybenze

nesulfo

nyl

chloride

135.8 164.6 130.3 114.9 56.0 - - -

4-

Ethoxyb

enzene

sulfonyl

chloride

~135.6 ~163.5 ~130.1 ~115.2 ~64.5 - - ~14.5

4-

Propox

ybenze

nesulfo

nyl

chloride

~135.7 ~163.8 ~130.2 ~115.1 ~70.5 ~22.5 - ~10.5

Note:

Predict

ed data

for 4-(n-

Butoxy)

-, 4-

Ethoxy-

, and 4-
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Propox

ybenze

nesulfo

nyl

chloride

are

based

on

comput

ational

models

and

should

be

confirm

ed with

experim

ental

data.

Table 3: Infrared (IR) Spectroscopic Data

Compound Key Absorptions (cm⁻¹)

4-(n-Butoxy)benzenesulfonyl chloride[1]

1375 (asymmetric SO₂ stretch), 1170

(symmetric SO₂ stretch), 1595, 1490 (C=C

aromatic), 1260 (C-O stretch), 2960, 2875 (C-H

aliphatic)

4-Methoxybenzenesulfonyl chloride

1370 (asymmetric SO₂ stretch), 1165

(symmetric SO₂ stretch), 1590, 1495 (C=C

aromatic), 1265 (C-O stretch)

Table 4: Mass Spectrometry Data
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Compound Molecular Ion (m/z) Key Fragments (m/z)

4-(n-Butoxy)benzenesulfonyl

chloride
248/250 (M⁺, ³⁵Cl/³⁷Cl)

191 (M⁺ - C₄H₉), 171 (M⁺ -

SO₂Cl), 99 (SO₂Cl)

4-Methoxybenzenesulfonyl

chloride
206/208 (M⁺, ³⁵Cl/³⁷Cl)

171 (M⁺ - Cl), 141 (M⁺ - SO₂),

107 (M⁺ - SO₂Cl)

Experimental Protocols
Standardized protocols for acquiring high-quality spectroscopic data are crucial for reliable

compound identification and comparison.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride in approximately 0.6 mL of

deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an accumulation of 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds,

and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing: Process the acquired free induction decays (FIDs) with Fourier

transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be

prepared by grinding a small amount of the sample with dry KBr powder and pressing the

mixture into a translucent disk.
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Background Collection: Record a background spectrum of the empty sample holder or the

pure KBr pellet.

Sample Analysis: Place the prepared sample in the spectrometer's sample compartment and

acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans

to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is typically presented in terms of transmittance or

absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion

and characteristic fragment ions.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular weight and

fragmentation pattern, which provides structural information.

Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the spectroscopic identification of 4-(n-
Butoxy)benzenesulfonyl chloride, the following diagrams illustrate the experimental workflow

and the logical approach to spectral interpretation.
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Caption: Experimental workflow for the spectroscopic analysis of 4-(n-
Butoxy)benzenesulfonyl chloride.
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Caption: Logical relationship for the interpretation of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Identification of 4-(n-
Butoxy)benzenesulfonyl Chloride: A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b072264#spectroscopic-identification-of-
4-n-butoxy-benzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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